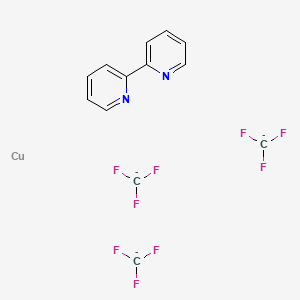![molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a fluorine atom at the 8th position and an amine group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Step 1: Reaction with triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an inert atmosphere at 80°C for 15 hours.
Step 2: Treatment with tetrahydrofuran at 25°C for 0.17 hours.
Step 3: Reaction with ammonia in methanol at 25°C for 1 hour.
Step 4: Final treatment with N-ethyl-N,N-diisopropylamine and trichlorophosphate at 0-110°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of halogen atoms.
Reduction Reactions: Can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the amine group or other reactive sites.
Common Reagents and Conditions
Substitution: Triethylamine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents at the 4th position.
Applications De Recherche Scientifique
8-Fluoropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications :
Medicinal Chemistry: Investigated for its potential as a neuroprotective agent and its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease.
Biological Studies: Used in studies related to oxidative stress and its impact on neurodegenerative diseases.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds with pharmaceutical relevance.
Mécanisme D'action
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It is known to inhibit beta-amyloid aggregation, which is a key factor in the pathology of Alzheimer’s disease. The compound’s neuroprotective effects are attributed to its antioxidant properties and its ability to modulate oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A precursor in the synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine.
Piritrexim: A synthetic antifolate with similar structural features and therapeutic potential.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent neuroprotective and antioxidant properties. Its ability to inhibit beta-amyloid aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C7H5FN4 |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
8-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
Clé InChI |
UCJXBNHCQRTWHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)F)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)

![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)

![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)

![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
